molecular formula C9H15N3 B13964713 3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13964713
M. Wt: 165.24 g/mol
InChI Key: JUGUBWXFNPNGHT-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H11N3. It is a member of the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of cyclopropylamine with 1-methyl-1H-pyrazol-5-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Similar in structure but lacks the N-ethyl group.

    1H-pyrazol-5-amine, 1-cyclopropyl-3-[1-methyl-1-(2H-1,2,3-triazol-2-yl)ethyl]: Contains additional triazole moiety.

Uniqueness

3-cyclopropyl-N-ethyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and N-ethyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-cyclopropyl-N-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-3-10-9-6-8(7-4-5-7)11-12(9)2/h6-7,10H,3-5H2,1-2H3

InChI Key

JUGUBWXFNPNGHT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NN1C)C2CC2

Origin of Product

United States

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